molecular formula C29H23N3O B5066266 N-(2,4-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide

N-(2,4-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide

Cat. No. B5066266
M. Wt: 429.5 g/mol
InChI Key: WFBFVVUENKBEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It is a member of the quinoxaline family of compounds and has been extensively studied for its potential use in treating various neurological disorders.

Mechanism of Action

N-(2,4-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. It binds to the receptor and prevents the binding of glutamate, thereby inhibiting the excitatory neurotransmission mediated by these receptors.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to have potent anticonvulsant and anxiolytic effects in animal models. It has also been shown to improve cognitive function and memory in various studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide is its high potency and selectivity for the AMPA receptors, which makes it an ideal tool for studying the role of these receptors in various neurological disorders. However, its use is limited by its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving N-(2,4-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide. One area of interest is its potential use in the treatment of epilepsy, as it has been shown to have potent anticonvulsant effects. Another area of interest is its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic effects. Additionally, further research is needed to fully understand the mechanisms underlying its effects on synaptic transmission and plasticity.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide involves the reaction of 2,3-diphenylquinoxaline with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(2,4-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been widely used in scientific research to investigate the role of glutamate receptors in various neurological disorders such as epilepsy, anxiety, and depression. It has also been used to study the effects of glutamate receptor antagonists on synaptic transmission and plasticity.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2,3-diphenylquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O/c1-19-13-15-24(20(2)17-19)32-29(33)23-14-16-25-26(18-23)31-28(22-11-7-4-8-12-22)27(30-25)21-9-5-3-6-10-21/h3-18H,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBFVVUENKBEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2,3-diphenylquinoxaline-6-carboxamide

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